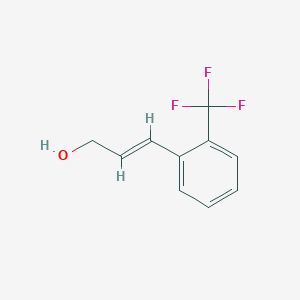![molecular formula C16H15ClN2O3 B12124945 Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- CAS No. 356576-21-1](/img/structure/B12124945.png)
Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a chlorophenyl group and a benzodioxin moiety, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- typically involves the reaction of 4-chloroaniline with an isocyanate derivative of the benzodioxin compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, urea derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding. The presence of the chlorophenyl and benzodioxin groups may enhance the compound’s affinity for specific biological targets.
Medicine
In medicine, compounds like Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including agrochemicals and polymers. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(4-chlorophenyl)-N’-methyl-: A simpler analog with a methyl group instead of the benzodioxin moiety.
Urea, N-(4-chlorophenyl)-N’-phenyl-: Another analog with a phenyl group, lacking the benzodioxin structure.
Urea, N-(4-chlorophenyl)-N’-benzyl-: Featuring a benzyl group, this compound is structurally similar but lacks the oxygen atoms present in the benzodioxin ring.
Uniqueness
The presence of the benzodioxin moiety in Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- distinguishes it from other urea derivatives. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
356576-21-1 |
|---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)urea |
InChI |
InChI=1S/C16H15ClN2O3/c17-11-5-7-12(8-6-11)19-16(20)18-9-13-10-21-14-3-1-2-4-15(14)22-13/h1-8,13H,9-10H2,(H2,18,19,20) |
InChI Key |
TWIBYCAQBCSMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylthio)-4-thiazolyl]acetic Acid](/img/structure/B12124863.png)


![Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy-](/img/structure/B12124873.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12124875.png)


![Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-](/img/structure/B12124898.png)
![Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124905.png)


![(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124926.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)
![N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)
